1-(2-Nitroethyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-Nitroethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole typically involves the nitration of benzotriazole derivatives. One common method is the reaction of benzotriazole with nitroethylene under controlled conditions. This reaction can be carried out in the presence of a catalyst, such as formic acid, to enhance the yield and suppress side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitroethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted benzotriazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitroethyl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its nitro and benzotriazole moieties. The nitro group can participate in redox reactions, while the benzotriazole ring can interact with various biological targets, including enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitroethyl)azulene: Similar in structure but with an azulene ring instead of a benzotriazole ring.
2-Nitrobenzofurans: Compounds with a nitro group attached to a benzofuran ring, exhibiting different reactivity and applications.
3-(2-Nitroethyl)-1H-indole: A compound with a nitroethyl group attached to an indole ring, used in different synthetic and biological applications.
Uniqueness
1-(2-Nitroethyl)-1H-1,2,3-benzotriazole is unique due to its combination of the nitroethyl group and the benzotriazole ring
Properties
IUPAC Name |
1-(2-nitroethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c13-12(14)6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLIYWEWXAPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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